

An In-depth Technical Guide on the Immunomodulatory Properties of CI-949

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Compound of Interest		
Compound Name:	CI-949	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949, with the chemical name 5-methoxy-3-(1-methyl-ethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, is an experimental compound originally developed as a potential antiallergic agent.[1] Extensive preclinical studies have revealed its capacity to modulate various components of the immune system. This document provides a comprehensive overview of the known immunomodulatory effects of CI-949, its mechanism of action, and a summary of key experimental findings. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development and immunology.

Chemical Properties

Property	Value
Chemical Formula	C20H20N6O3
Molecular Weight	392.41 g/mol
Synonyms	CI-949, 5-methoxy-3-(1-methylethoxy)-1-phenyl- N-1H-tetrazol-5-yl-1H-indole-2-carboxamide
Developer	Parke-Davis Pharmaceutical Research[1][2][3] [4][5][6]



Mechanism of Action and Signaling Pathways

CI-949 exerts its immunomodulatory effects through multiple mechanisms, primarily centered on the inhibition of mediator release from inflammatory cells and interference with calciumdependent signaling pathways.

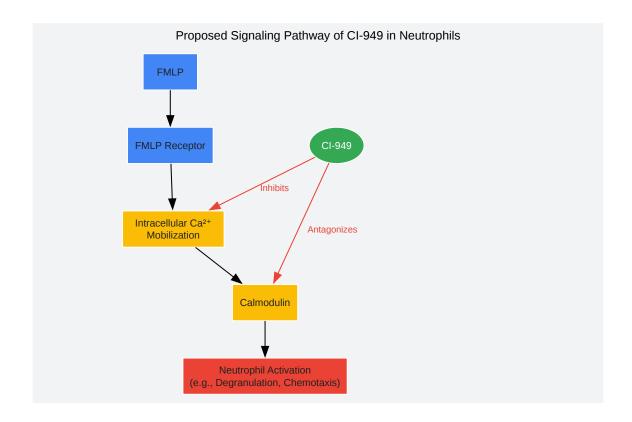
3.1. Inhibition of Allergic Mediators

In preclinical models, **CI-949** has been shown to be an effective inhibitor of the release of key allergic and inflammatory mediators. Specifically, it inhibits the antigen-induced release of histamine and the synthesis or release of sulfidopeptide leukotrienes (LTC₄-D₄) and thromboxane B₂ from lung fragments of sensitized guinea pigs.[1] This suggests a potential role in mitigating type I hypersensitivity reactions.

3.2. Modulation of Neutrophil Function

A significant aspect of **CI-949**'s activity involves the modulation of human neutrophil function. The compound inhibits neutrophil activation in response to stimuli that promote calcium mobilization or influx.[2] This is achieved through the inhibition of FMLP-stimulated intracellular calcium mobilization and by acting as a calmodulin antagonist.[2] This mechanism is distinct from effects on phospholipase C or protein kinase C, which were not inhibited by **CI-949** at concentrations up to 100 μ M.[2]





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CI-949's inhibitory action on neutrophil activation.

3.3. Effects on Lymphocytes and Cytokine Release

CI-949 has demonstrated some effects on lymphocyte function, although its impact on cytokine release appears to be weak. It was found to be a weak inhibitor of Interleukin-1 (IL-1) release from LPS-stimulated murine peritoneal exudate cells and human peripheral blood leukocytes. [6] Similarly, it was a poor inhibitor of Interleukin-2 (IL-2) release from Con A-stimulated rat splenocytes.[6] However, CI-949 did show concentration-dependent inhibition of the proliferative response of human lymphocytes to phytohemagglutinin (PHA) and concanavalin A (Con A), as well as in the mixed lymphocyte reaction (MLR).[6] In rats, high doses of CI-949 showed a stimulating effect on antibody production and an increase in the number of immunoglobulin M (IgM) secreting cells.[5][7]



Quantitative Data on Biological Activity

The following tables summarize the quantitative data available for the biological activities of **CI-949**.

Table 1: Inhibition of Mediator Release and Neutrophil Function



Target/Process	Cell/Tissue Type	Stimulus	IC50 (μM)	Reference
Histamine Release	Guinea-pig lung fragments	Antigen	26.7 ± 2.8	[1]
Leukotriene (C4- D4) Release	Guinea-pig lung fragments	Antigen	2.7 ± 2.4	[1]
Thromboxane B ₂ Release	Guinea-pig lung fragments	Antigen	3.0 ± 1.8	[1]
Intracellular Ca ²⁺ Mobilization	Human neutrophils	FMLP	8.4	[2]
Calmodulin- dependent Phosphodiestera se	-	-	31.0	[2]
Leukotriene B ₄ Release	Human neutrophils	SOZ	2.0	[4]
Thromboxane B ₂ Release	Human neutrophils	SOZ	3.3	[4]
Leukotriene B ₄ Release	Human neutrophils	FMLP	1.7	[4]
Thromboxane B ₂ Release	Human neutrophils	FMLP	2.0	[4]
Myeloperoxidase Release	Human neutrophils	C5a	40.3	[4]
Myeloperoxidase Release	Human neutrophils	FMLP	34.4	[4]
Myeloperoxidase Release	Human neutrophils	SOZ	21.4	[4]
Myeloperoxidase Release	Human neutrophils	Concanavalin A	3.9	[4]



Myeloperoxidase Release	Human neutrophils	A23187	91.2	[4]
Lysozyme Release	Human neutrophils	SOZ	99.3	[4]
Lysozyme Release	Human neutrophils	Concanavalin A	56.1	[4]
Superoxide Anion Generation	Human neutrophils	FMLP	33.9	[4]
Superoxide Anion Generation	Human neutrophils	Concanavalin A	25.8	[4]

Table 2: Effects on Lymphocyte Function and Cytokine Release



Target/Process	Cell/Tissue Type	Stimulus	IC50 (μM)	Reference
IL-1 Release	Murine peritoneal exudate cells	LPS	186.2	[6]
IL-1 Release	Human peripheral blood leukocytes	LPS	267.9	[6]
IL-2 Release	Rat splenocytes	Con A	>100 (37% inhibition at 100 µM)	[6]
Lymphocyte Response	Human lymphocytes	РНА	44.7	[6]
Lymphocyte Response	Human lymphocytes	Con A	21.5	[6]
Mixed Lymphocyte Reaction	Human lymphocytes	-	16.8	[6]

Summary of In Vivo Studies

CI-949 has been evaluated in several in vivo models to assess its antiallergic and immunomodulatory potential.

- Antiallergic Activity: In conscious, aerosol-allergen challenged guinea pigs, a 50 mg/kg intraperitoneal (i.p.) dose of CI-949 provided protection for at least 1 hour, while a 100 mg/kg dose (i.p. or per os) extended protection to at least 2 hours.[1]
- Host Resistance Models: In mouse models of immunocompetence, CI-949's effects were varied.[3]
 - B16F10 Melanoma: At the maximum tolerated dose of 100 mg/kg/day, CI-949 increased the pulmonary tumor burden, which correlated with decreased clearance of the melanoma cells. The no-effect level was at least 50 mg/kg/day.[3]



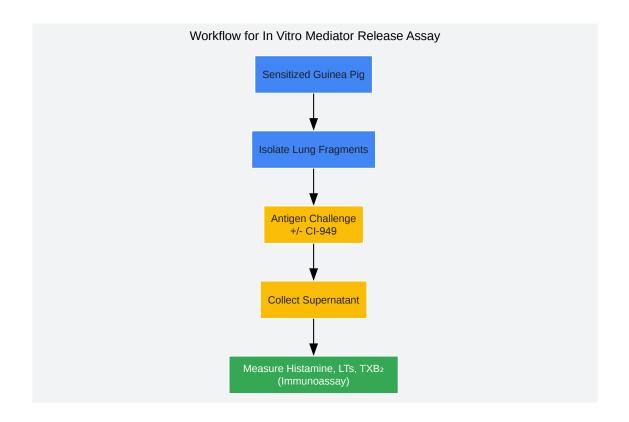
- Streptococcus pneumoniae Infection: The drug had no effect on host resistance to this bacterial pathogen.[3]
- Listeria monocytogenes Infection: CI-949 increased host resistance to L. monocytogenes,
 with the no-adverse-effect level being at least 100 mg/kg/day.[3]
- Immunotoxicity Studies in Rats: Daily administration of CI-949 to Wistar rats for 21 days at doses up to 100 mg/kg/day showed some stimulating effect on antibody production and natural killer cell (NKC) cytotoxicity, but no consistent immunomodulation was observed.[7] In Fischer 344 rats treated for 14 days, doses up to 100 mg/kg/day did not adversely affect the immune system, with a dose-related increase in IgM secreting cells being noted.[5] This highest dose was, however, overtly toxic, causing weight loss and some mortality.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on **CI-949** are not publicly available. However, based on the published abstracts, the following methodologies were employed.

- 6.1. In Vitro Mediator Release Assay
- Objective: To determine the effect of CI-949 on the antigen-induced release of histamine, leukotrienes, and thromboxane.
- Methodology:
 - Lung fragments were obtained from actively sensitized guinea pigs.
 - The lung fragments were challenged with an appropriate antigen in the presence or absence of varying concentrations of CI-949.
 - The supernatant was collected to measure the levels of released histamine, sulfidopeptide leukotrienes (C₄-D₄), and thromboxane B₂ using established immunoassays.[1]





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Experimental workflow for the in vitro mediator release assay.

6.2. Human Neutrophil Activation Assays

- Objective: To evaluate the effect of **CI-949** on various neutrophil functions.
- Methodology:
 - Human neutrophils were isolated from peripheral blood.
 - For chemotaxis assays, spontaneous and FMLP-induced migration were measured in the presence or absence of CI-949.[4]
 - For phagocytosis assays, the uptake of serum-opsonized zymosan (SOZ) was quantified.
 [4]



- For degranulation assays, the release of myeloperoxidase (from primary granules) and lysozyme (from secondary granules) was measured in response to various stimuli (e.g., C5a, FMLP, SOZ, Con A, A23187).[4]
- For respiratory burst assays, superoxide anion generation was measured in response to various stimuli.[4]
- For calcium mobilization studies, intracellular calcium levels were monitored following
 FMLP stimulation using fluorescent probes.[2]
- 6.3. Lymphocyte Proliferation and Cytokine Release Assays
- Objective: To assess the impact of CI-949 on lymphocyte activation and cytokine production.
- · Methodology:
 - Lymphocytes (from human peripheral blood or rodent spleens) or peritoneal exudate cells were isolated.
 - For proliferation assays, cells were stimulated with mitogens (PHA, Con A) or in a mixed lymphocyte reaction (MLR) in the presence of CI-949. Proliferation was typically measured by the incorporation of radiolabeled thymidine.[6]
 - For cytokine release assays, cells were stimulated (e.g., with LPS or Con A) in the
 presence of CI-949. The concentrations of IL-1 and IL-2 in the culture supernatants were
 determined by ELISA or other immunoassays.[6]

Conclusion

CI-949 is an immunomodulatory compound with a primary mechanism of action involving the inhibition of mediator release from mast cells and neutrophils, likely through the antagonism of calcium-dependent signaling pathways. While it shows potent inhibitory effects on neutrophil function and the release of allergic mediators, its impact on lymphocyte proliferation and cytokine release is more complex, with high concentrations leading to inhibition of mitogen-induced proliferation but also some evidence of a stimulatory effect on antibody production in vivo. The in vivo data suggest a profile that is not broadly immunosuppressive at therapeutic doses. Further research would be necessary to fully elucidate its potential clinical applications



and to establish a comprehensive safety and efficacy profile. The discontinuation of its development suggests that it may not have met the desired clinical endpoints or possessed an unfavorable risk-benefit profile.

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